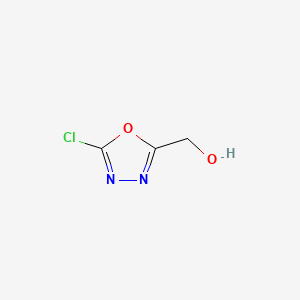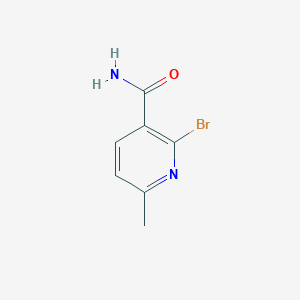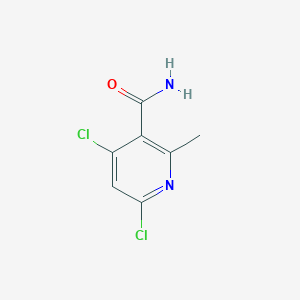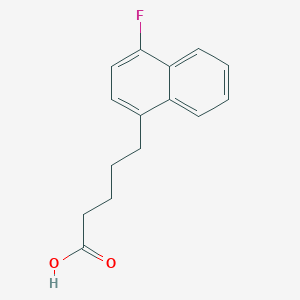
5-(4-Fluoro-1-naphthyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoro-1-naphthyl)pentanoic Acid is an organic compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and a pentanoic acid chain at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-1-naphthyl)pentanoic Acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first brominated to introduce a bromine atom at the 4-position.
Fluorination: The brominated naphthalene is then subjected to a nucleophilic substitution reaction with a fluoride source to replace the bromine atom with a fluorine atom.
Grignard Reaction: The fluorinated naphthalene is reacted with a Grignard reagent, such as pentylmagnesium bromide, to introduce the pentyl chain at the 5-position.
Oxidation: The resulting intermediate is oxidized to convert the terminal alkyl group into a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluoro-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the naphthalene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
5-(4-Fluoro-1-naphthyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Fluoro-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-naphthoic Acid: Similar structure but with the carboxylic acid group directly attached to the naphthalene ring.
4-Fluoro-1-naphthylacetic Acid: Similar structure but with an acetic acid chain instead of a pentanoic acid chain.
5-(4-Fluoro-1-naphthyl)butanoic Acid: Similar structure but with a butanoic acid chain instead of a pentanoic acid chain.
Uniqueness
5-(4-Fluoro-1-naphthyl)pentanoic Acid is unique due to the specific positioning of the fluorine atom and the length of the pentanoic acid chain
Propriétés
Formule moléculaire |
C15H15FO2 |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
5-(4-fluoronaphthalen-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H15FO2/c16-14-10-9-11(5-1-4-8-15(17)18)12-6-2-3-7-13(12)14/h2-3,6-7,9-10H,1,4-5,8H2,(H,17,18) |
Clé InChI |
SNEZOMXTSKRNKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2F)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


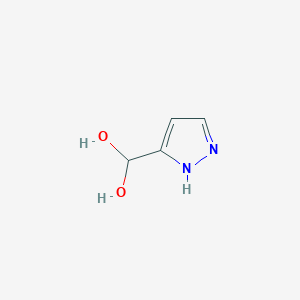
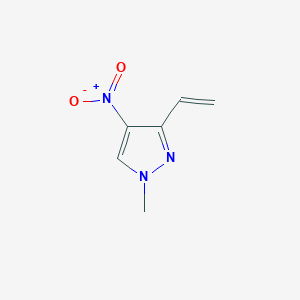
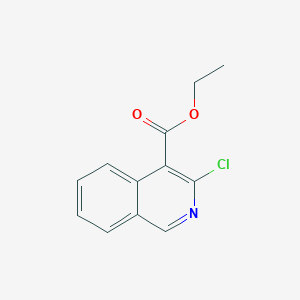
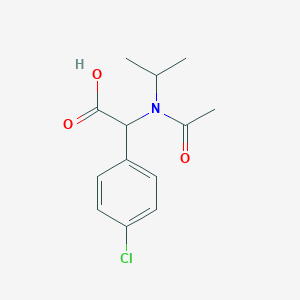
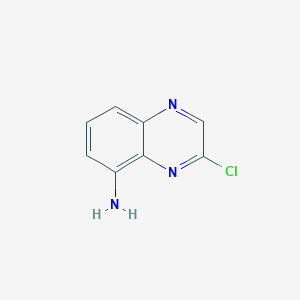
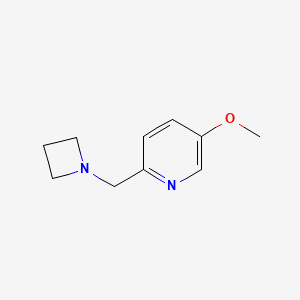

![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
